Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate is an organic compound characterized by a complex structure that includes functional groups such as ethers, imines, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
Starting materials: : Key starting materials include 2-methoxybenzylamine, ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate, and suitable protecting groups.
Imine Formation: : The initial step often involves the formation of an imine by reacting 2-methoxybenzylamine with an aldehyde or ketone derivative under mild acidic conditions.
Amino Group Introduction:
Ether Formation: : The methoxy substituents are generally introduced through alkylation reactions using methylating agents.
Final Coupling: : The final compound is obtained by coupling the intermediate with ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate under optimized reaction conditions.
Industrial Production Methods
While industrial production methods may vary, they often involve:
Large-scale reactors: : Utilizing efficient catalytic systems to ensure high yields.
Optimized conditions: : Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification processes: : Employing advanced purification techniques, including crystallization and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo oxidation reactions, transforming functional groups and potentially forming new derivatives.
Reduction: : This compound can also be subjected to reduction reactions, typically reducing imine groups to amines under catalytic hydrogenation conditions.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can introduce or replace functional groups on the thienopyridine core.
Common Reagents and Conditions
Oxidizing agents: : Reagents like potassium permanganate or sodium periodate for oxidation.
Reducing agents: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Nucleophiles: : Halides, amines, or organometallic reagents for substitution reactions.
Major Products
The major products from these reactions include a variety of functionalized derivatives, each exhibiting distinct chemical and biological properties.
Scientific Research Applications
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been explored in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential biochemical pathways.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects on diseases.
Industry: : Considered for applications in materials science and chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular interactions: : Binding to specific molecular targets, such as enzymes or receptors.
Pathway modulation: : Influencing biochemical pathways related to its structure, including signal transduction and metabolic processes.
Effect exertion: : The overall biological effect depends on the nature of its interactions and the cellular context.
Comparison with Similar Compounds
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can be compared to other thienopyridine derivatives, which may include:
Clopidogrel: : A well-known thienopyridine used as an antiplatelet agent.
Ticlopidine: : Another thienopyridine with similar pharmacological applications.
Uniqueness: : The specific combination of functional groups in this compound contributes to its distinctive chemical behavior and potential research applications.
Properties
IUPAC Name |
ethyl 4-methoxy-3-[[(2-methoxyphenyl)methoxyamino]methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-27-20(24)18-17(16-15(26-3)9-10-21-19(16)29-18)22-12-23-28-11-13-7-5-6-8-14(13)25-2/h5-10,12H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGFPFKTUIMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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